1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester
説明
The compound 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-, ethyl ester belongs to the pyrrolopyridine class, characterized by a fused pyrrole-pyridine core. Its structure includes a 3-fluorophenylmethyl substitution at position 1 and an ethyl ester at the carboxylic acid moiety.
特性
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-22-17(21)15-9-13-6-7-19-10-16(13)20(15)11-12-4-3-5-14(18)8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEBZASQXCFNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)F)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of a base and a solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.
化学反応の分析
1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester involves its interaction with specific molecular targets. It is known to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block the signaling pathways that lead to tumor growth and metastasis .
類似化合物との比較
Structural Comparisons
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
Key Observations :
Physicochemical and Functional Properties
- Electronic Effects: The 3-fluorophenylmethyl group provides moderate electron-withdrawing character, which may influence binding interactions in biological targets compared to non-halogenated analogs (e.g., 10c with methoxy substitution) .
- Solubility : Analogs with polar substituents (e.g., 5-formyl in ) may exhibit higher aqueous solubility than the target compound .
生物活性
1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-, ethyl ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₈F N₂O₂
- Molecular Weight : 198.18 g/mol
- CAS Number : 24334-20-1
The compound features a pyrrolo-pyridine core, which is known for its diverse biological activities. The presence of the ethyl ester and the fluorophenyl group are critical for its activity.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-C]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. A study highlighted that certain derivatives exhibited IC₅₀ values in the nanomolar range against FGFR1–3, indicating potent inhibitory activity against cancer cell proliferation and migration .
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
Antiviral Activity
Pyrrolo[2,3-C]pyridine derivatives have also shown promising antiviral activity. A specific study demonstrated that certain compounds inhibited HIV-1 replication with effective concentrations (EC₅₀) below 10 µM. The presence of specific substituents significantly influenced their antiviral efficacy .
Antimycobacterial Activity
Furthermore, compounds containing the pyrrolo[2,3-C]pyridine scaffold have been evaluated for their antimycobacterial properties. Some derivatives demonstrated MIC₉₀ values below 0.15 µM against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrrolo[2,3-C]pyridine derivatives is heavily influenced by their structural modifications. Studies have shown that:
- Substituents at the para position of the phenyl ring enhance activity.
- Ester groups contribute to improved solubility and metabolic stability.
- The distance between functional groups affects the compound's interaction with biological targets.
These findings suggest that careful modification of the chemical structure can optimize the biological activity of these compounds.
Case Study 1: FGFR Inhibition
In a recent study focusing on a series of pyrrolo[2,3-C]pyridine derivatives, one compound (4h) was identified as a potent inhibitor of FGFR signaling pathways. This compound not only inhibited cell proliferation in vitro but also induced apoptosis in breast cancer cell lines .
Case Study 2: Antiviral Efficacy
Another study evaluated a subset of pyrrolo[2,3-C]pyridine derivatives for their ability to inhibit HIV-1 replication. The most active compound displayed an EC₅₀ value of 1.65 µM and exhibited a therapeutic index indicating its potential for further development as an antiviral agent .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of pyrrolopyridine derivatives typically involves multi-step protocols. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate were synthesized via coupling reactions between ester precursors and acyl chlorides under controlled conditions (23% yield) . Key steps include:
- Substrate activation : Use of NaH or cyanide borohydride for nucleophilic substitutions .
- Purification : Extraction with ethyl acetate, followed by drying over anhydrous Na₂SO₄ and solvent removal under reduced pressure .
- Yield optimization : Adjusting reaction time, temperature (e.g., 0°C to room temperature), and stoichiometric ratios of reagents .
Basic: What analytical techniques are recommended for characterizing this compound?
Routine characterization involves:
- NMR spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Example: Ethyl ester derivatives show characteristic quartets (δ ~4.27 ppm, J=7.2 Hz) for the ethoxy group and singlets for methyl substituents (δ ~2.22 ppm) .
- Mass spectrometry : Electrospray ionization (ESIMS) to confirm molecular weight (e.g., observed m/z 402.2 for a related ethyl ester) .
- HPLC : For purity assessment (>95% purity thresholds are standard in pharmacological studies) .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Low yields in coupling reactions (e.g., amide or ester formation) often stem from steric hindrance or competing side reactions. Strategies include:
- Protecting group selection : Use of sulfonyl (e.g., phenylsulfonyl) or dioxolane groups to stabilize intermediates .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as demonstrated in pyrrolopyridine boronic ester syntheses .
- Solvent optimization : Polar aprotic solvents like THF or dioxane improve solubility of aromatic intermediates .
Advanced: What structural analogs of this compound have shown pharmacological activity, and how can SAR studies guide optimization?
Structurally related compounds, such as 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid, exhibit activity via receptor/enzyme interactions. Key SAR insights include:
- Substituent effects : Fluorine atoms at the 3-position of the benzyl group enhance metabolic stability .
- Ester vs. carboxylic acid : Ethyl esters improve cell permeability, while free carboxylic acids enhance target binding (e.g., ESIMS m/z 249.9 for the acid vs. 328.2 for the ester) .
- Heterocyclic modifications : Pyridazine or pyrazolo[3,4-b]pyridine cores alter selectivity profiles .
Advanced: How should researchers handle discrepancies in biological activity data between in vitro and in vivo models?
Contradictions may arise due to:
- Metabolic instability : Ethyl esters are often prodrugs; hydrolysis rates in vivo can vary. Monitor plasma stability using LC-MS .
- Off-target effects : Perform counter-screening against related receptors (e.g., kinase panels) to identify non-specific binding .
- Dosing protocols : Adjust administration routes (e.g., intraperitoneal vs. oral) based on compound logP values .
Advanced: What crystallographic data or computational models are available to predict binding modes?
While direct crystallography data for this compound is limited, analogs like 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)-pyridine have been resolved (Acta Crystallographica Section E). Computational approaches include:
- Docking studies : Use PyMol or AutoDock Vina with homology models of target enzymes .
- DFT calculations : To map electron density around the fluorophenyl group and predict reactivity .
Methodological: How can researchers mitigate decomposition of the ester group during storage?
- Storage conditions : Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
- Stabilizers : Add desiccants (e.g., silica gel) to containers and avoid aqueous buffers in formulations .
- Periodic QC checks : Monitor purity via HPLC every 3–6 months .
Methodological: What protocols are recommended for evaluating in vitro cytotoxicity?
Standard assays include:
- MTT/PrestoBlue : For cell viability (IC₅₀ determination) in cancer lines (e.g., HepG2, MCF-7) .
- Apoptosis markers : Caspase-3/7 activation assays paired with flow cytometry .
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
Methodological: How can researchers validate target engagement in cellular assays?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) with fluorescence polarization .
- CRISPR/Cas9 knockouts : Generate target-deficient cell lines to confirm on-mechanism activity .
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts upon compound binding .
Advanced: What strategies are effective in scaling up synthesis without compromising purity?
- Continuous flow chemistry : Reduces side reactions in exothermic steps (e.g., acyl chloride formation) .
- Crystallization optimization : Use solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
